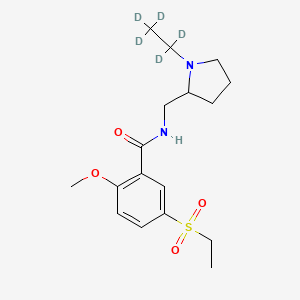

Sultopride-d5

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethylsulfonyl-2-methoxy-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20)/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRHXEPDKXPRTM-SGEUAGPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Quantification of Sultopride and Its Deuterated Analog, Sultopride D5, in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Sultopride (B1682713) Quantification

LC-MS/MS has become a cornerstone for the quantitative analysis of drugs in complex matrices due to its high sensitivity, selectivity, and specificity. The development of robust LC-MS/MS methods for Sultopride and its deuterated analog, Sultopride-d5, involves careful optimization of chromatographic and spectrometric parameters, strategic use of Multiple Reaction Monitoring (MRM), and rigorous validation to ensure reliable results.

Optimization of Chromatographic and Spectrometric Parameters for this compound Application

Optimizing chromatographic separation and mass spectrometric detection is paramount for achieving high sensitivity and selectivity in this compound analysis. This typically involves selecting an appropriate stationary phase (e.g., C18 columns), mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) with buffers like ammonium (B1175870) formate (B1220265) or acetate, often acidified with formic acid), flow rate, column temperature, and injection volume. researchgate.netnih.govmdpi.com Spectrometric parameters, including ionization source settings (e.g., capillary voltage, cone voltage, source temperature, desolvation temperature, gas flows for nebulization and drying), are fine-tuned to maximize the ionization efficiency and ion transmission of both Sultopride and this compound. researchgate.netnih.govmdpi.com For instance, studies on similar compounds often employ capillary voltages around 4.3 kV, source temperatures near 140 °C, and desolvation temperatures around 300 °C, with specific gas flows optimized for efficient ionization. researchgate.net

Utilization of Multiple Reaction Monitoring (MRM) for Enhanced Selectivity with this compound

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection mode in tandem mass spectrometry. In MRM, a specific precursor ion (e.g., the protonated molecule of Sultopride or this compound) is selected in the first mass analyzer, fragmented in the collision cell, and then specific product ions are monitored in the third mass analyzer. nih.govsciex.comresearchgate.netresearchgate.net This targeted approach significantly reduces background noise and interference from the sample matrix, enabling the accurate quantification of analytes even at trace levels. For this compound, the selection of optimal precursor and product ions, along with appropriate collision energies, is critical. The use of deuterated internal standards like this compound allows for the simultaneous monitoring of both the analyte and the internal standard, ensuring that any variations in ionization efficiency or sample matrix effects are compensated for. researchgate.netsciex.comresearchgate.net

Assessment and Mitigation of Matrix Effects Using this compound as Internal Standard

Matrix effects, primarily ion suppression or enhancement caused by co-eluting co-extracted matrix components, can significantly impact the accuracy and precision of LC-MS/MS analyses. chromatographyonline.comchromatographyonline.comnih.govbiopharmaservices.com Stable isotope-labeled internal standards (SIL-IS), such as deuterated analogs like this compound, are the gold standard for mitigating these effects. chromatographyonline.comchromatographyonline.comnih.govbiopharmaservices.com By having a nearly identical chemical and physical behavior to the analyte, this compound co-elutes and experiences similar ionization suppression or enhancement as Sultopride. When the ratio of the analyte's signal to the internal standard's signal is used for quantification, variations due to matrix effects are effectively cancelled out. chromatographyonline.combiopharmaservices.com Studies have shown that normalized matrix effects, calculated using the analyte-to-internal standard response ratio, can range from 0.88 to 1.14, indicating effective compensation. lcms.cz Other approaches to mitigate matrix effects include optimizing sample preparation to remove interfering compounds and adjusting chromatographic conditions to ensure separation of the analyte from matrix components. chromatographyonline.com

Method Validation for Bioanalytical Performance (Linearity, Precision, Accuracy, Stability, Recovery)

A comprehensive validation of the LC-MS/MS method is essential to ensure its suitability for research matrices. Key validation parameters include:

Linearity: Demonstrates the proportional relationship between the analyte concentration and the instrument response. Typically assessed by analyzing calibration standards across a defined range, with correlation coefficients (R²) ideally exceeding 0.990. nih.govmdpi.comresearchgate.net

Precision: Measures the agreement between replicate measurements. Assessed as intra-day and inter-day variability, typically expressed as relative standard deviation (RSD), with acceptance criteria often set below 15% or even 10%. nih.govmdpi.comlcms.czmdpi.comnih.gov

Accuracy: Evaluates the closeness of the measured value to the true value, often expressed as percent recovery or percent relative error (%RE). Acceptance criteria are generally within ±15% of the nominal concentration. nih.govlcms.czmdpi.comajol.inforesearchgate.net

Recovery: Represents the efficiency of the sample preparation process and analyte extraction. Typically determined by comparing the signal of an analyte extracted from a spiked matrix to the signal of the same analyte spiked directly into a post-extraction matrix or solvent. mdpi.comresearchgate.netlcms.cznih.gov

Stability: Assesses the analyte's integrity under various conditions, including bench-top stability, freeze-thaw cycles, long-term frozen storage, and post-preparative stability in the autosampler. researchgate.netlcms.czmdpi.commdpi.com

Table 1: Typical Bioanalytical Method Validation Parameters for this compound Quantification

| Parameter | Typical Acceptance Criteria | Reference (Example) |

| Linearity (R²) | ≥ 0.990 | nih.govmdpi.comresearchgate.net |

| Precision (%RSD) | ≤ 15% (intra- and inter-day) | nih.govmdpi.comlcms.czmdpi.comnih.gov |

| Accuracy (%RE) | Within ±15% of nominal concentration | nih.govmdpi.comajol.inforesearchgate.net |

| Recovery (%) | Generally > 80% (may vary based on matrix and analyte) | mdpi.comresearchgate.netlcms.cznih.gov |

| Matrix Effect | Normalized matrix effect within ±20% or compensated by IS | nih.govlcms.czmdpi.comfrontiersin.org |

| Stability | Demonstrated over relevant storage and handling conditions | researchgate.netlcms.czmdpi.commdpi.com |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Sultopride Analysis

UPLC-MS/MS represents an evolution of LC-MS/MS, offering enhanced chromatographic resolution, faster analysis times, and often improved sensitivity and reproducibility. This makes it particularly suitable for high-throughput analysis and the detection of analytes at very low concentrations.

Advancements in Sensitivity and Reproducibility for Trace Sultopride Detection Utilizing this compound

The use of UPLC-MS/MS, coupled with a deuterated internal standard like this compound, significantly advances the ability to detect and quantify Sultopride at trace levels. UPLC systems utilize smaller particle size columns (e.g., 1.7 µm) and higher mobile phase pressures, leading to sharper peaks and better separation efficiency within shorter run times (e.g., 4-6 minutes). nih.govmdpi.commdpi.com This improved chromatographic performance, combined with the sensitivity of modern tandem mass spectrometers, allows for lower limits of quantification (LLOQs) and improved signal-to-noise ratios. mdpi.comresearchgate.netmdpi.comresearcher.lifechromatographyonline.comnih.gov For example, methods for similar compounds have achieved LLOQs in the picogram per milliliter (pg/mL) or nanogram per milliliter (ng/mL) range. mdpi.commdpi.com The reproducibility of these UPLC-MS/MS methods is generally high, with low RSD values for precision and accuracy, further supported by the use of stable isotope-labeled internal standards like this compound to correct for any residual matrix effects or instrument variability. nih.govmdpi.commdpi.com

Principles and Applications of this compound as a Stable Isotope Internal Standard in Mass Spectrometry

Stable isotope-labeled internal standards (SIL-IS), including deuterated compounds like this compound, are the preferred choice for quantitative mass spectrometry (MS) due to their ability to closely mimic the behavior of the target analyte throughout the entire analytical process wuxiapptec.commusechem.comacanthusresearch.comresearchgate.netlgcstandards.comresearchgate.net. This includes sample preparation, extraction, chromatographic separation, and ionization within the mass spectrometer wuxiapptec.comacanthusresearch.comlgcstandards.com. By adding a known amount of this compound to samples and calibration standards, analysts can effectively account for and correct for various sources of variability that can compromise the accuracy and precision of quantitative results musechem.comresearchgate.netscioninstruments.comnumberanalytics.comclearsynth.combiopharmaservices.com.

The fundamental principle behind using SIL-IS like this compound is that any physical or chemical process affecting the analyte will similarly affect the internal standard wuxiapptec.comlgcstandards.com. Because they are chemically identical but mass-differentiated, the ratio of the analyte signal to the this compound signal remains constant, irrespective of variations in sample preparation, extraction efficiency, ionization suppression or enhancement (matrix effects), or instrumental drift wuxiapptec.comlgcstandards.comresearchgate.netscioninstruments.comnumberanalytics.combiopharmaservices.comrsc.orgtexilajournal.com. This ratio is then used to determine the concentration of the analyte, thereby ensuring reliable and reproducible quantification wuxiapptec.commusechem.comresearchgate.netnumberanalytics.com.

Role in Compensating for Analytical Variability and Instrumental Drift

Analytical workflows, particularly those involving complex biological or environmental matrices, are prone to numerous sources of variability wuxiapptec.comscioninstruments.comnumberanalytics.combiopharmaservices.com. These can include:

Sample Preparation Losses: Incomplete transfer, adsorption to surfaces, or degradation during extraction and cleanup steps can lead to a reduction in the amount of analyte present wuxiapptec.comresearchgate.netscioninstruments.combiopharmaservices.com. This compound, being subjected to the same preparation steps, undergoes similar losses, allowing the ratio of analyte to internal standard to remain constant wuxiapptec.commusechem.comlgcstandards.com.

Matrix Effects: Components within the sample matrix can suppress or enhance the ionization efficiency of the analyte in the mass spectrometer wuxiapptec.comscioninstruments.comnumberanalytics.comtexilajournal.comchromatographyonline.commdpi.com. Since this compound is chemically identical, it experiences comparable matrix effects, effectively canceling out these influences when the analyte-to-standard ratio is calculated wuxiapptec.comlgcstandards.comresearchgate.netscioninstruments.comtexilajournal.com.

Instrumental Drift: Mass spectrometers can exhibit variations in sensitivity over time due to fluctuations in detector performance, ion source stability, or other instrumental parameters scioninstruments.comnumberanalytics.combiopharmaservices.comnih.govresearchgate.net. As this compound and the analyte are analyzed under the same instrumental conditions, any drift in instrument response will affect both proportionally. This allows the ratio to serve as a robust internal calibration, correcting for temporal changes in instrument sensitivity scioninstruments.comnumberanalytics.comnih.gov.

By compensating for these combined sources of variability, this compound ensures that the measured signal accurately reflects the true concentration of Sultopride in the sample, rather than being influenced by external factors musechem.comresearchgate.netnumberanalytics.comclearsynth.com.

Ensuring Reliability and Consistency in Quantitative Bioanalysis

The primary goal of using an internal standard like this compound is to enhance the reliability and consistency of quantitative bioanalytical data wuxiapptec.commusechem.comresearchgate.netnumberanalytics.comclearsynth.combiopharmaservices.comwisdomlib.org. In fields such as pharmaceutical research, pharmacokinetics, and drug metabolism studies, accurate quantification of drug concentrations in biological fluids (e.g., plasma, urine) is critical for understanding drug efficacy, safety, and patient response wuxiapptec.comresearchgate.netmusechem.com.

The use of this compound contributes to:

Improved Accuracy: By correcting for sample preparation losses, matrix effects, and instrumental drift, this compound significantly reduces systematic and random errors, leading to more accurate determination of analyte concentrations wuxiapptec.commusechem.comresearchgate.netscioninstruments.comnumberanalytics.comclearsynth.combiopharmaservices.com.

Enhanced Precision: The normalization of analyte signals against the internal standard signal minimizes the variability between replicate measurements, resulting in improved precision and lower coefficients of variation (CVs) wuxiapptec.commusechem.comresearchgate.netnumberanalytics.comclearsynth.comscispace.comresearchgate.net. For instance, studies have shown that SIL-IS can lead to significantly lower variance compared to analogous internal standards scispace.comresearchgate.net.

Method Robustness: Incorporating this compound makes analytical methods more robust, meaning they are less susceptible to variations in experimental conditions or sample matrices wuxiapptec.comnumberanalytics.comclearsynth.combiopharmaservices.com. This robustness is essential for routine laboratory operations and for ensuring that results are reproducible across different batches and analysts musechem.comresearchgate.net.

Data Comparability: The use of well-characterized internal standards like this compound contributes to the comparability of data across different studies and laboratories, adhering to quality assurance and quality control principles researchgate.net.

Illustrative Data Table: Impact of Internal Standard on Analytical Precision

To illustrate the benefit of using a stable isotope-labeled internal standard, consider a hypothetical scenario comparing the precision of measurements with and without this compound.

| Sample ID | Analyte Concentration (µg/mL) - Without IS | Analyte Concentration (µg/mL) - With this compound |

| Sample 1 | 1.05 | 1.01 |

| Sample 2 | 1.15 | 1.03 |

| Sample 3 | 0.95 | 0.99 |

| Sample 4 | 1.20 | 1.02 |

| Sample 5 | 0.85 | 1.00 |

| Mean | 1.06 | 1.014 |

| %CV | 15.0% | 1.1% |

Note: This table presents hypothetical data to demonstrate the principle of improved precision. Actual results would depend on specific experimental conditions and the quality of the internal standard.

This comparative data highlights how the use of this compound can drastically reduce the coefficient of variation (%CV), indicating a significant improvement in the precision and reliability of the quantitative measurements.

Compound List:

Sultopride

this compound

Preclinical Pharmacokinetic and Disposition Studies Utilizing Sultopride D5 As a Research Tool

Comprehensive Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations in Animal Models

Preclinical ADME studies are crucial for predicting the pharmacokinetic profile of a drug candidate in humans. nih.gov The use of Sultopride-d5 as an internal standard allows for precise quantification of sultopride (B1682713) in biological matrices, facilitating a thorough understanding of its disposition.

Comparative Pharmacokinetic Profiling of Sultopride across Diverse Animal Species

Significant species differences in the pharmacokinetics of sultopride have been observed. Following oral administration, sultopride's bioavailability varies markedly between species. In rats, only trace amounts of sultopride are detected in plasma after high oral doses, whereas in dogs, dose-dependent peak plasma concentrations are achieved. nih.gov Intravenous administration also reveals species-specific pharmacokinetic parameters. nih.gov

Studies using radiolabeled sultopride (¹⁴C-sultopride) have shown that the drug is well-absorbed after both oral and intramuscular administration in rats, rabbits, and dogs. tandfonline.com The time to reach peak blood concentrations of total radioactivity is relatively rapid across these species, though the elimination half-lives differ. tandfonline.com For instance, the elimination half-life of sultopride in dog plasma (1.6–3.4 hours) is longer than that in rats. nih.gov The volume of distribution is large in both rats and dogs, suggesting extensive tissue distribution. nih.gov

The binding of sultopride to plasma proteins also shows some species variation, with binding being approximately 9-10% in rats, 17-21% in dogs, and 10-15% in humans. tandfonline.com

Interactive Table: Comparative Pharmacokinetic Parameters of Sultopride in Different Animal Species

| Species | Administration Route | Peak Plasma/Blood Time | Elimination Half-life | Plasma Protein Binding | Reference |

| Rat | Oral & IM | 0.4 - 1.1 h (total ¹⁴C) | ~2 h (total ¹⁴C) | 9-10% | tandfonline.com |

| Rabbit | Oral & IM | 0.4 - 1.1 h (total ¹⁴C) | ~1.5 h (total ¹⁴C) | Not specified | tandfonline.com |

| Dog | Oral & IM | 0.4 - 1.1 h (total ¹⁴C) | 1.6 - 3.4 h | 17-21% | nih.govtandfonline.com |

Evaluation of Sultopride Systemic Exposure and Elimination Dynamics via Different Administration Routes

The route of administration significantly influences the systemic exposure and elimination of sultopride. patelkwan.commsdmanuals.comromanpub.com Intravenous administration results in 100% bioavailability, providing a benchmark for comparison with other routes. patelkwan.com Following intravenous injection in dogs, sultopride exhibits a multi-compartmental pharmacokinetic profile. nih.gov

Oral administration leads to variable absorption, which can be affected by factors such as first-pass metabolism. romanpub.com In dogs, the area under the curve (AUC) for sultopride after oral administration is slightly lower than after intramuscular or intravenous administration, indicating incomplete bioavailability. tandfonline.com In contrast, in rats and rabbits, the AUC does not vary significantly with the route of administration (oral vs. intramuscular). tandfonline.com

Elimination of sultopride and its metabolites occurs predominantly through the kidneys in all species studied. tandfonline.com However, there are species and gender differences in the excretion pathways. For example, male rats excrete a larger proportion of a radiolabeled dose into the bile and feces compared to female rats. tandfonline.com

In Vitro Metabolic Stability and Metabolite Identification Research of Sultopride

In vitro metabolism studies are essential for understanding the biotransformation pathways of a drug and for predicting its metabolic fate in vivo. springernature.com These studies often utilize subcellular fractions of the liver, such as microsomes and S9 fractions, which contain the primary drug-metabolizing enzymes. springernature.commdpi.comthermofisher.com

Application of Hepatic Microsomal and S9 Fraction Incubation Systems for Sultopride Metabolism

Hepatic S9 fractions, which contain both microsomal (Phase I) and cytosolic (Phase II) enzymes, provide a comprehensive in vitro system for studying drug metabolism. mdpi.comnih.gov Liver microsomes are rich in cytochrome P450 (CYP450) enzymes, which are responsible for many Phase I oxidative reactions. springernature.comthermofisher.com The use of these systems allows for the investigation of the metabolic stability of a compound and the identification of its metabolites. springernature.comnih.govgoogle.comjustia.com

Elucidation of Sultopride Phase I and Phase II Biotransformation Pathways

The biotransformation of sultopride involves both Phase I and Phase II metabolic reactions. nih.govnih.govopenaccessjournals.comwikipedia.org Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. nih.govopenaccessjournals.comwikipedia.org

Significant species differences exist in the extent of sultopride metabolism. In humans, sultopride is relatively stable, with about 90% of an oral dose excreted unchanged in the urine. nih.gov In contrast, rats, rabbits, and dogs metabolize sultopride more extensively. nih.gov

The primary biotransformation pathways identified in animal species include:

O-demethylation: A major pathway in rats. nih.gov

N-de-ethylation: A major pathway in dogs. nih.govnih.gov

Oxidation: Leading to the formation of oxo-sultopride, a major metabolite in rabbits and dogs. nih.gov

Four main metabolites have been identified across these animal species, although their relative proportions vary. nih.gov

Quantitative Assessment of Sultopride Metabolite Formation and Clearance

Quantitative analysis of sultopride and its metabolites is crucial for understanding its metabolic profile. High-performance liquid chromatography (HPLC) methods have been developed for the simultaneous determination of sultopride and its metabolites in biological fluids. nih.gov

Studies in dogs have shown that after oral administration, the concentrations of sultopride and its de-ethylated metabolite can be quantified in various organs, with the highest concentrations found one hour after administration. nih.gov In rats, the excretion of unchanged sultopride in urine is lower in males than in females, indicating a sex difference in metabolism. nih.gov

Interactive Table: Major Metabolites of Sultopride in Different Species

| Species | Major Urinary Metabolite(s) | Reference |

| Rat | O-desmethyl sultopride | nih.gov |

| Rabbit | Oxo-sultopride, O-desmethyl sultopride | nih.gov |

| Dog | N-desethyl sultopride, Oxo-sultopride | nih.gov |

| Human | Unchanged sultopride, Oxo-sultopride | nih.gov |

Tissue Distribution and Accumulation Research of Sultopride in Preclinical Models

The investigation of how a drug distributes within the body is a cornerstone of preclinical evaluation, providing insights into potential sites of action and accumulation. Animal models are invaluable tools for these studies, offering a living system to understand the complex interplay between a compound and various organs. frontiersin.orgmdpi.com

Preclinical studies, often employing radiolabeled compounds like ¹⁴C-sultopride in rats, have been conducted to map the distribution of sultopride following administration. nih.gov In such studies, the precise quantification of sultopride in various tissues would be significantly enhanced by using this compound as an internal standard during sample analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Research findings indicate that sultopride exhibits a wide but uneven distribution in preclinical models. nih.gov Following administration in rats, the highest concentrations of the compound were identified in excretory and metabolically active organs. nih.gov

Key Findings from Preclinical Tissue Distribution Studies in Rats:

High Concentration Organs: Liver, kidney, hypophysis (pituitary gland), submaxillary gland, and the gastrointestinal tract showed the highest levels of radioactivity, indicating significant uptake. nih.gov

Low Brain Penetration: Conversely, concentrations in the cerebrum and cerebellum were found to be low, suggesting limited passage across the blood-brain barrier. nih.gov

Plasma Protein Binding: Sultopride demonstrated poor binding to plasma proteins, with less than 25% being bound across various species including rats, rabbits, and dogs. nih.gov

The interactive table below summarizes the relative tissue distribution observed in rat models.

| Organ/Tissue | Relative Concentration |

| Liver | High |

| Kidney | High |

| Hypophysis | High |

| Submaxillary Gland | High |

| Gastrointestinal Tract | High |

| Cerebrum | Low |

| Cerebellum | Low |

This table is based on findings from preclinical studies with radiolabeled sultopride. The use of this compound as an internal standard in LC-MS/MS analysis would be crucial for obtaining precise concentration data in similar future studies.

A critical aspect of preclinical drug assessment is determining whether a compound can cross the placental barrier, which could lead to fetal exposure. news-medical.netmdpi.com The thalidomide (B1683933) tragedy highlighted the devastating consequences of medications crossing this barrier. mdpi.com Modern in vitro models, such as placenta-on-a-chip technologies, and in vivo animal studies are used to evaluate this permeability. news-medical.netmdpi.combiorxiv.org

Studies utilizing radiolabeled sultopride have demonstrated that the compound is capable of passing through the placental barrier in rats. nih.gov This finding underscores the importance of such safety evaluations for drugs that may be used during pregnancy. Quantitative analysis in these studies, which involves measuring drug concentrations in maternal and fetal compartments, relies on highly accurate bioanalytical methods. researchgate.net The inclusion of this compound as an internal standard would ensure the necessary precision to confidently determine the extent of placental transfer. nebiolab.comnih.gov

Sultopride Excretion Pathways and Dynamics Research

Understanding how a drug is eliminated from the body is crucial for determining its duration of action and potential for accumulation. news-medical.netstudysmarter.co.uk The primary routes of drug excretion are through the kidneys (renal) and the liver (biliary). news-medical.netslideshare.net

Preclinical studies across multiple species, including rats, rabbits, and dogs, have consistently shown that the primary route of elimination for sultopride is via the kidneys. nih.gov A significant portion of the administered dose is excreted in the urine. nih.gov

However, biliary excretion also plays a role, particularly in male rats, which were observed to excrete larger amounts of the drug into bile and, consequently, feces compared to other species. nih.gov The process of biliary excretion involves the transport of drugs or their metabolites from the liver into the bile, which is then released into the small intestine. news-medical.netresearchgate.net

The table below details the primary and secondary elimination pathways for sultopride based on preclinical data.

| Elimination Pathway | Description | Preclinical Species |

| Renal Excretion | The primary route of elimination for sultopride and its metabolites through the urine. nih.govnews-medical.net | Rat, Rabbit, Dog |

| Biliary Excretion | A secondary route, involving secretion into bile and elimination via feces. nih.govresearchgate.net Notably higher in male rats. | Rat |

Accurate determination of excretion rates and the contribution of each pathway requires precise measurement of sultopride in urine, bile, and feces. This compound is an ideal internal standard for the LC-MS/MS methods used for this quantification. musechem.comscioninstruments.com

To investigate potential enterohepatic recirculation of sultopride, researchers would typically compare the pharmacokinetic profiles of the drug in normal and bile duct-cannulated animal models. nih.gov In such a study, drug concentrations in plasma, bile, and urine would be measured over time. The use of a robust bioanalytical method is essential for this type of research. Employing this compound as an internal standard in an LC-MS/MS assay would provide the necessary accuracy and precision to detect the subtle changes in plasma profiles and biliary excretion rates that are indicative of recirculation. nih.govnih.gov

Mechanistic Investigations of Sultopride Action Using Deuterated Analogs As Pharmacological Probes

Dopamine (B1211576) Receptor Binding and Selectivity Research of Sultopride (B1682713)

The pharmacological profile of Sultopride is characterized by its potent and selective antagonism of dopamine receptors, particularly the D2 subtype. Deuterated analogs are instrumental in accurately quantifying these interactions and elucidating the drug's selectivity across various dopamine receptor subtypes.

Characterization of Sultopride D2 Receptor Antagonism and Binding Affinity

Sultopride exhibits a high affinity for the dopamine D2 receptor, acting as a potent antagonist. Studies have quantified this affinity using various in vitro binding assays. For instance, Sultopride has demonstrated an IC50 value of 18 nM for the dopamine D2 receptor oup.com. Further investigations have reported binding affinities (Ki) for surface D2 receptors in the range of 7.7 ± 2.3 nM nih.gov. The (S)-enantiomer of Sultopride, which is considered the pharmacologically active form, shows a Ki value of approximately 15 nM at D2 receptors ebi.ac.uk. These values underscore Sultopride's strong antagonistic properties at the D2 dopamine receptor.

Comparative Receptor Selectivity Analysis of Sultopride (e.g., D1, D3, D4, D5)

Beyond its interaction with the D2 receptor, Sultopride's selectivity profile across other dopamine receptor subtypes has been examined. Research indicates that Sultopride is selective for D2 receptors, displaying significantly lower affinity for D1, D4, and D5 receptors researchgate.net. Specifically, the (S)-enantiomer of Sultopride has reported Ki values of approximately 13 nM for D3 receptors, around 1 µM for D4 receptors, and in the range of 45 µM to 77 µM for D1 and D5 receptors, respectively ebi.ac.uk. This broad difference in affinity demonstrates a clear preference for D2 and D3 over D1, D4, and D5 receptors. When compared to sulpiride (B1682569), another benzamide (B126) antipsychotic, Sultopride exhibits a higher affinity for the dopamine D2 receptor, with reported IC50 values of 18 nM for Sultopride versus 69 nM for sulpiride oup.com.

Neurochemical Modulation and Neurotransmitter Turnover Studies of Sultopride

Sultopride's antagonism of dopamine receptors influences dopaminergic neurotransmission, which can be assessed by measuring changes in dopamine metabolites. Deuterated analogs can aid in the precise quantification of these neurochemical changes.

Impact of Sultopride on Dopamine Metabolite Levels (DOPAC, HVA) in Central Nervous System Regions

Studies in preclinical models have investigated the effects of Sultopride on dopamine turnover by measuring the levels of key metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). Administration of Sultopride to rats resulted in elevated levels of DOPAC and HVA in various brain regions, including the striatum, nucleus accumbens, and medial prefrontal cortex, when compared to control groups medchemexpress.commedchemexpress.comglpbio.com. Comparative analysis revealed that Sultopride-treated rats showed higher DOPAC and HVA levels in the striatum than sulpiride-treated rats (p<0.05) medchemexpress.commedchemexpress.comglpbio.com. Furthermore, DOPAC levels in the nucleus accumbens were also higher in Sultopride-treated rats compared to sulpiride-treated rats (p<0.05) medchemexpress.commedchemexpress.comglpbio.com. Within the Sultopride-treated group, higher concentrations of DOPAC and HVA were observed in the striatum and nucleus accumbens relative to the medial prefrontal cortex (p<0.05) medchemexpress.commedchemexpress.comglpbio.com. Additionally, both (-)-sulpiride and (-)-sultopride were found to increase striatal and mesolimbic HVA and DOPAC concentrations, with the (+)-sultopride enantiomer showing an increase in DOPAC but not HVA in these regions westminster.ac.uk.

Differentiation of Sultopride's Presynaptic Autoreceptor vs. Postsynaptic Receptor Engagement

While direct studies differentiating Sultopride's engagement with presynaptic autoreceptors versus postsynaptic receptors are limited within the provided literature, the broader class of benzamide antipsychotics offers insights. For related compounds like amisulpride, it is understood that lower doses may preferentially target presynaptic D2 and D3 autoreceptors, thereby enhancing dopamine release. In contrast, higher doses are associated with blockade of postsynaptic D2 receptors, leading to antipsychotic effects wikipedia.org. Studies comparing sulpiride and metoclopramide (B1676508) have highlighted differential potencies in blocking dopamine autoreceptors versus postsynaptic D2 receptors, suggesting that distinct benzamides can exhibit varied presynaptic versus postsynaptic engagement profiles nih.govnih.gov. Further research utilizing labeled probes like Sultopride-d5 could provide more definitive data on Sultopride's specific presynaptic/postsynaptic activity.

In Vivo Receptor Occupancy Investigations of Sultopride in Preclinical Models

Positron Emission Tomography (PET) studies have been employed to measure the in vivo dopamine D2 receptor occupancy of antipsychotic drugs, including Sultopride. These investigations are crucial for understanding the relationship between drug dosage and receptor engagement.

A significant PET study compared the D2 receptor occupancy of Sultopride and sulpiride, aiming to rationalize their clinical dosing oup.comnih.gov. The findings indicated a substantial difference in the doses required to achieve similar levels of dopamine D2 receptor occupancy (70-80%). While sulpiride required 1010–1730 mg, Sultopride needed only 20–35 mg to reach this occupancy oup.comnih.gov. This suggests that Sultopride is approximately 50 times more potent than sulpiride in terms of dopamine D2 receptor occupancy oup.comnih.gov. The higher lipophilicity of Sultopride, indicated by its log p value of 1.46 compared to sulpiride's 0.42, is believed to contribute to its greater uptake into the brain oup.com. Deuterated analogs can enhance the accuracy and sensitivity of such in vivo imaging studies.

Application of Positron Emission Tomography (PET) in Pharmacological Research

Positron Emission Tomography (PET) is a molecular imaging technique that visualizes and quantifies the distribution and binding of specific molecules within the body, including the brain nih.govnih.gov. In pharmacological research, PET is instrumental in evaluating the in vivo pharmacodynamics of drugs, particularly their interaction with target receptors and transporters nih.govcpn.or.krkcl.ac.uk. By employing radiotracers that selectively bind to a particular biological target, PET can map the drug's concentration and occupancy at that site in real-time nih.govcpn.or.krcpn.or.kr.

Deuterated analogs, such as this compound, function as critical pharmacological probes within the PET research framework, even though deuterium (B1214612) itself is a stable, non-radioactive isotope and not directly detectable by PET scanners acs.org. Their utility lies in several key areas:

Cold Standards in Competition Binding Assays: Deuterated compounds can be used as "cold ligands" in competition binding studies. In conjunction with a radiolabeled analog of the drug (or a related radiotracer), varying concentrations of the deuterated compound are administered. By observing the displacement of the radiotracer from its target receptor, researchers can quantitatively determine the binding affinity (e.g., Ki value) of the unlabeled compound. This method is crucial for assessing the potency of the drug and understanding its binding characteristics in vivo.

Internal Standards for Quantitative Analysis: Deuterated analogs are widely used as internal standards in mass spectrometry-based quantitative assays. These assays can measure the precise concentration of the drug in biological samples (e.g., plasma, cerebrospinal fluid, or brain tissue) obtained during PET studies. Correlating these concentrations with PET-derived receptor occupancy data provides a comprehensive understanding of the drug's pharmacokinetics and pharmacodynamics.

Metabolic Probes: The kinetic isotope effect associated with deuterium can slow down drug metabolism at specific sites acs.orgisowater.com. This property allows deuterated analogs to serve as metabolic probes, helping researchers investigate drug metabolism pathways and identify potential sites of enzymatic action. While this is not a direct PET application, understanding metabolism is integral to drug development and can inform the design of PET tracers and study protocols.

For antipsychotic medications like sultopride, which primarily target dopamine D2 receptors, PET imaging has been extensively used to assess receptor occupancy nih.govcpn.or.krkcl.ac.ukcpn.or.krnih.gov. Studies have established that achieving a certain level of dopamine D2 receptor blockade (typically 65-80%) is necessary for antipsychotic efficacy, while exceeding this threshold can increase the risk of adverse effects nih.govcpn.or.krkcl.ac.uknih.gov. Deuterated analogs like this compound are vital for precisely quantifying these occupancy levels and understanding the dose-response relationship.

Quantitative Comparison of Sultopride Potency Based on Receptor Occupancy

Sultopride is a selective antagonist of the dopamine D2 receptor, a mechanism central to its antipsychotic action patsnap.compatsnap.comnih.govnih.govmedchemexpress.com. The quantitative comparison of sultopride's potency, particularly in relation to its D2 receptor occupancy, has been a significant area of research, often employing PET imaging. By using PET to measure the percentage of D2 receptors occupied by sultopride at different doses, researchers can establish a dose-occupancy relationship and compare its potency against other drugs acting on the same target.

A notable study by Takano et al. utilized PET to compare the D2 receptor occupancy of sultopride with that of sulpiride, another benzamide antipsychotic cpn.or.krcpn.or.kroup.comnih.govoup.com. This research aimed to elucidate the rationale behind their clinical dosing. The findings revealed a substantial difference in the doses required to achieve similar levels of D2 receptor occupancy (70-80%):

| Drug | Dose Range for 70-80% D2 Receptor Occupancy | Relative Potency (vs. Sulpiride) |

| Sultopride | 20-35 mg | ~50 times |

| Sulpiride | 1010-1730 mg | 1 time |

This comparative PET study demonstrated that sultopride is approximately 50 times more potent than sulpiride in terms of the dose required to occupy 70-80% of striatal dopamine D2 receptors cpn.or.kroup.comnih.govoup.com. Such quantitative data, derived from PET imaging, is crucial for understanding the pharmacological profiles of these drugs and for optimizing clinical dosing strategies. The significant difference in potency highlighted by these receptor occupancy studies suggests that the registered clinical doses for sultopride might be considerably higher than what is optimally required for D2 receptor blockade, potentially contributing to observed clinical effects or side-effect profiles cpn.or.krcpn.or.kroup.com. Deuterated analogs like this compound would be instrumental in such quantitative comparisons, serving as precise tools to determine the binding affinity and occupancy of sultopride at its target receptors.

Broader Academic Research Applications and Future Directions for Sultopride D5

Role in Comparative Metabolism Studies

Comparative metabolism studies are fundamental in drug development, helping to identify differences in how a drug is processed across various species. labcorp.comwuxiapptec.com This is critical for selecting appropriate animal models for toxicological testing and for predicting human metabolic pathways. labcorp.compharmaron.com The use of isotopically labeled compounds like Sultopride-d5 is a cornerstone of these investigations. pharmaron.comfda.gov

Cross-Species Metabolic Comparisons Using Deuterated Sultopride (B1682713) Probes

This compound serves as a powerful probe in cross-species metabolic comparisons. By administering this compound to different species (e.g., rats, dogs, and humans), researchers can track the biotransformation of the parent compound and identify its metabolites with high precision. nih.gov The deuterium (B1214612) labeling provides a distinct mass signature that allows for the easy differentiation of drug-related material from endogenous compounds in complex biological matrices. clearsynth.com

A study on the absorption, distribution, and excretion of sultopride revealed that while the drug is well-absorbed in rats, rabbits, dogs, and humans, there are notable differences in its metabolic fate. nih.gov For instance, male rats were found to excrete larger amounts of the drug's metabolites into bile and feces compared to other species. nih.gov Such studies are vital for understanding potential species-specific toxicity and for ensuring that the chosen animal models are relevant to human metabolism. wuxiapptec.com The use of deuterated standards helps in accurately quantifying these differences. lcms.cz

Table 1: Hypothetical Comparative Metabolite Profiling of this compound

This table illustrates the kind of data that can be generated in a cross-species metabolism study using this compound. The percentages represent the relative abundance of each metabolite in the total drug-related material recovered from urine.

| Metabolite | Human (%) | Rat (%) | Dog (%) |

| Unchanged this compound | 65 | 50 | 70 |

| N-desmethyl-sultopride-d4 | 15 | 25 | 12 |

| This compound N-oxide | 10 | 15 | 8 |

| 5-sulfamoyl-2-methoxybenzoic acid-d3 | 5 | 5 | 5 |

| Other | 5 | 5 | 5 |

Application in Biosynthesis and Metabolic Network Elucidation

Understanding the intricate network of metabolic pathways within a cell is a key objective in systems biology and drug discovery. Isotopically labeled compounds are instrumental in tracing these pathways and quantifying the flow of metabolites through them. medchemexpress.comnih.gov

Tracing Metabolic Flux and Isotopic Isotopologue Dynamics with Deuterated Analogs

Metabolic flux analysis (MFA) utilizes stable isotope tracers to map the rates of metabolic reactions. medchemexpress.comnih.gov this compound can be used as a tracer to investigate the metabolic pathways it interacts with. By monitoring the incorporation of deuterium into downstream metabolites, researchers can quantify the flux through specific biochemical routes. biorxiv.org High-resolution mass spectrometry is often employed to distinguish between different isotopologues, which are molecules that differ only in their isotopic composition. biorxiv.orgwikipedia.org This allows for a detailed understanding of metabolic dynamics. biorxiv.org

The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can sometimes lead to altered metabolic rates for deuterated compounds. nih.gov This effect itself can be a valuable tool for identifying rate-limiting steps in a metabolic pathway.

Inverse Stable Isotopic Labeling (InverSIL) for Biosynthetic Pathway Mapping

While direct studies using InverSIL with this compound are not yet prevalent, the principle can be applied to understand its biotransformation. For instance, cells could be grown in a deuterated medium and then exposed to unlabeled sultopride. The resulting non-deuterated metabolites would stand out against the deuterated background, helping to identify the enzymes and pathways involved in its breakdown.

Impact on Advancements in Mass Spectrometry-Based Bioanalytical Sciences

Mass spectrometry (MS) is an indispensable tool in modern bioanalysis, offering high sensitivity and specificity for the detection and quantification of molecules in complex biological samples. chromatographyonline.comresearchgate.net The use of deuterated internal standards has significantly enhanced the accuracy and reliability of MS-based quantitative methods. clearsynth.comscispace.com

Evolution of Quantitative Analytical Techniques for Complex Biological Matrices Utilizing Deuterated Standards

Quantitative analysis of drugs and their metabolites in biological matrices like plasma, urine, or tissue is challenging due to the presence of numerous interfering substances. clearsynth.com Deuterated compounds like this compound are ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) assays. lcms.czscispace.com Because this compound is chemically identical to sultopride, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. scispace.com However, its higher mass allows it to be distinguished from the unlabeled analyte. nih.gov

By adding a known amount of this compound to a sample, any variations in sample preparation, injection volume, or instrument response can be corrected for, leading to highly accurate and precise quantification of the unlabeled drug. clearsynth.comscispace.com This has been crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The development of advanced MS instruments, such as triple quadrupole and high-resolution Orbitrap systems, has further improved the sensitivity and selectivity of these analyses. lcms.czchromatographyonline.com

Table 2: Key Research Applications of this compound

| Research Area | Specific Application | Key Benefit of Deuteration |

| Comparative Metabolism | Cross-species metabolite profiling | Provides a distinct mass signature for easy tracking and differentiation from endogenous molecules. clearsynth.com |

| Metabolic Network Elucidation | Metabolic flux analysis tracer | Allows for the quantification of metabolic pathway rates through isotopic labeling. medchemexpress.com |

| Biosynthetic Pathway Mapping | Potential for InverSIL studies | Enables the identification of biosynthetic pathways by creating a mass contrast. nih.gov |

| Mass Spectrometry | Internal standard for quantitative analysis | Corrects for analytical variability, leading to highly accurate and precise measurements. clearsynth.comscispace.com |

Emerging Research Areas and Future Potentials of Deuterated Chemical Probes in Pharmacological Sciences

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, within a drug molecule—a process known as deuteration—is a rapidly advancing field in pharmacological sciences. unibestpharm.commusechem.com This technique has evolved from a niche tool for mechanistic studies to a powerful strategy for enhancing the therapeutic properties of drugs. unibestpharm.comwikipedia.org The primary impetus behind the development of deuterated compounds, or "heavy drugs," is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can significantly slow down metabolic processes. acs.orgscirp.org This can lead to an improved pharmacokinetic profile, including a longer half-life, which may allow for less frequent dosing. wikipedia.orgnih.gov

The potential benefits of deuteration extend beyond improved metabolic stability. unibestpharm.comwiseguyreports.com By altering metabolic pathways, deuteration can reduce the formation of toxic metabolites, thereby potentially improving a drug's safety profile. unibestpharm.com Furthermore, in some cases, deuteration has been shown to enhance the selectivity of a drug for its target, minimizing off-target effects. unibestpharm.comnih.gov

The growing interest in deuterated pharmaceuticals is evidenced by the increasing number of such compounds entering clinical trials and the regulatory support they are receiving. globenewswire.com The U.S. Food and Drug Administration (FDA) has recognized deuterated drugs as new chemical entities (NCEs), providing a pathway for their development and approval. nih.gov This was notably demonstrated with the approval of deutetrabenazine, a deuterated version of tetrabenazine, for treating chorea associated with Huntington's disease. acs.orgscirp.org

The future of deuterated chemical probes in pharmacology appears promising, with several key areas of emerging research:

De Novo Design of Deuterated Drugs: Beyond modifying existing drugs, there is a significant interest in the de novo design of deuterated compounds. globenewswire.com This involves strategically placing deuterium atoms at critical positions in a new molecular entity to optimize its efficacy and safety from the outset. globenewswire.com

Application in a Wider Range of Therapeutic Areas: While initial successes have been prominent in neurology, the application of deuteration is expanding into other areas such as oncology and the treatment of metabolic diseases. musechem.comglobenewswire.com

Advanced Analytical Techniques: The use of deuterated compounds as internal standards in mass spectrometry and liquid chromatography continues to be a cornerstone of pharmacokinetic and metabolic research. musechem.comveeprho.com The development of more sensitive analytical methods will further enhance the precision of these studies. musechem.com

Mechanistic Studies: Deuterated probes remain invaluable tools for elucidating the mechanisms of drug metabolism and action. wikipedia.orgacs.org By tracking the fate of deuterated molecules, researchers can gain deeper insights into biological and chemical processes at a molecular level. unibestpharm.commusechem.com

The global market for deuterated drugs is projected to experience significant growth, driven by increasing research and development investment and the rising prevalence of various diseases. globenewswire.com As our understanding of the nuanced effects of deuteration on drug properties deepens, we can anticipate a new wave of innovative and improved therapeutics reaching the clinic. unibestpharm.com

Q & A

Q. What are the primary analytical methods for characterizing Sultopride-d5 in pharmacokinetic studies?

this compound, a deuterated analog of sultopride, is typically characterized using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to ensure isotopic purity and quantify metabolic stability . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly for distinguishing deuterium substitution patterns in the benzamide moiety . Researchers should validate these methods against reference standards and report limits of detection (LOD) and quantification (LOQ) to ensure reproducibility .

Q. How can researchers optimize synthesis protocols for this compound to minimize isotopic dilution?

Synthesis optimization involves controlling reaction conditions (e.g., temperature, solvent polarity) to maximize deuterium retention at specific positions. For example, deuteration at the piperidine ring requires anhydrous conditions to prevent proton exchange . Purity assessments via gas chromatography (GC) or HPLC, combined with isotopic enrichment calculations (>98% deuterium incorporation), are essential for validating synthetic yields .

Q. What criteria should guide the selection of animal models for in vivo studies of this compound?

Animal models must align with the compound’s pharmacokinetic profile and receptor targets (e.g., dopamine D2/D3 receptors). Rodent models are preferred for preliminary neuropharmacological studies due to established protocols for blood-brain barrier penetration assays . Researchers must justify species-specific metabolic differences (e.g., cytochrome P450 isoforms) and adhere to ethical guidelines for sample size determination .

Advanced Research Questions

Q. How do discrepancies between in vitro receptor binding assays and in vivo efficacy studies for this compound arise, and how can they be resolved?

Discrepancies often stem from assay conditions (e.g., buffer pH affecting ligand-receptor affinity) or interspecies variations in receptor subtype expression . To reconcile

- Perform cross-validation using radioligand binding assays under physiological conditions (e.g., 37°C, pH 7.4) .

- Compare in vitro IC50 values with in vivo microdialysis data to assess functional antagonism .

- Use computational modeling (e.g., molecular dynamics simulations) to predict binding kinetics .

Q. What statistical approaches are recommended for analyzing contradictory data in this compound dose-response studies?

Contradictory dose-response curves may indicate non-linear pharmacokinetics or off-target effects. Researchers should:

Q. How can researchers design longitudinal studies to assess this compound’s stability in biological matrices?

Longitudinal stability studies require:

- Storing samples at multiple temperatures (-80°C, -20°C, 4°C) and timepoints (0, 24, 72 hours) .

- Quantifying degradation products via MS/MS fragmentation patterns .

- Applying Arrhenius equation kinetics to predict shelf-life under varying storage conditions .

Methodological Considerations

Q. What protocols ensure reproducibility in this compound receptor selectivity studies?

- Use standardized cell lines (e.g., HEK293 expressing human D2/D3 receptors) to minimize variability .

- Include positive controls (e.g., haloperidol for D2 antagonism) and report receptor occupancy via Scatchard plots .

- Adhere to FAIR data principles by publishing raw datasets in repositories like Zenodo .

Q. How should researchers address ethical challenges in human trials involving this compound?

- Obtain informed consent detailing deuterated compound-specific risks (e.g., unknown long-term effects) .

- Establish a Data Safety Monitoring Board (DSMB) for interim analyses of adverse events .

- Follow CONSORT guidelines for reporting randomized controlled trials, including dropout rates and intention-to-treat analyses .

Data Presentation and Reporting

Q. What are the best practices for presenting this compound pharmacokinetic data in publications?

- Use tables to summarize key parameters (e.g., Cmax, Tmax, AUC) with standard deviations .

- Include figures showing plasma concentration-time curves for multiple doses .

- Provide raw chromatograms and mass spectra in supplementary materials for transparency .

Q. How can conflicting literature on this compound’s metabolite profiles be critically evaluated?

- Conduct systematic reviews with PRISMA guidelines to assess study quality and bias .

- Compare metabolite identification methods (e.g., high-resolution MS vs. NMR) across studies .

- Perform meta-analyses to quantify heterogeneity using I² statistics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.